4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Overview
Description
4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic compound characterized by the presence of fluorine atoms in its structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under visible light irradiation, which promotes the formation of electron donor-acceptor complexes . Industrial production methods often utilize Selectfluor as a reagent to facilitate the fluorination process .
Chemical Reactions Analysis
4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the study of radical trifluoromethylation and other fluorination reactions.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored in drug development.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves the interaction of its fluorinated groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-2-(trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group and is used in similar applications.
Trifluoromethyl phenyl sulfone: Known for its use in S-trifluoromethylation reactions.
4-difluoromethyl quinazolin(thi)ones: These compounds are synthesized using Selectfluor and have applications in organic synthesis.
The uniqueness of 4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide lies in its specific combination of fluorinated groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16F4N2O |
---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
4-(fluoromethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H16F4N2O/c15-9-10-5-7-20(8-6-10)13(21)19-12-4-2-1-3-11(12)14(16,17)18/h1-4,10H,5-9H2,(H,19,21) |
InChI Key |
ZVCFAEJWSXSNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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